2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine
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Overview
Description
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-aminopyrimidine moiety and a 4-fluorophenylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine typically involves the reaction of 4-fluorothiophenol with a suitable pyrimidine derivative. One common method includes the nucleophilic substitution of a 2-halo-pyrimidine with 4-fluorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Chlorophenyl)thio)methyl)pyrimidin-4-amine
- 2-(((4-Bromophenyl)thio)methyl)pyrimidin-4-amine
- 2-(((4-Methylphenyl)thio)methyl)pyrimidin-4-amine
Uniqueness
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C11H10FN3S |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10FN3S/c12-8-1-3-9(4-2-8)16-7-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15) |
InChI Key |
UQQQQRKAJVDUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=NC=CC(=N2)N |
Origin of Product |
United States |
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